molecular formula C13H13F3N2O3S2 B2401352 N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396867-75-6

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2401352
CAS RN: 1396867-75-6
M. Wt: 366.37
InChI Key: CFMUAEWPWNKLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as MTS, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. MTS is widely used in various fields of research, including biochemistry, pharmacology, and molecular biology.

Mechanism of Action

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is reduced to formazan by mitochondrial enzymes in living cells. The reduction of N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is dependent on the mitochondrial electron transport chain and is inhibited by mitochondrial toxins. The amount of formazan produced is directly proportional to the number of viable cells. The mechanism of action of N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is based on the ability of living cells to reduce N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide to formazan, which is a measure of cell viability.
Biochemical and Physiological Effects:
N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has no known direct biochemical or physiological effects. It is an inert compound that is reduced by mitochondrial enzymes in living cells to formazan, which is a measure of cell viability.

Advantages and Limitations for Lab Experiments

The advantages of using N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide in lab experiments include its high sensitivity, low toxicity, and ease of use. The MTT assay is a simple and reliable method for measuring cell viability, proliferation, and cytotoxicity. However, N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has some limitations, including its dependence on mitochondrial function and the potential for interference by mitochondrial toxins. Additionally, the MTT assay is a colorimetric assay that requires a spectrophotometer for measurement, which may limit its use in some research settings.

Future Directions

There are several future directions for the use of N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide in scientific research. One direction is the development of new N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide analogs with improved properties, such as increased sensitivity or reduced interference by mitochondrial toxins. Another direction is the application of N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide in the screening of potential anticancer drugs. N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can be used to identify compounds that selectively target cancer cells while sparing normal cells. Additionally, N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can be used in the study of mitochondrial function and dysfunction in various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders. Further research is needed to fully explore the potential of N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide in scientific research.

Synthesis Methods

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is synthesized by reacting 2,4-dimethylthiazol-5-ylmethylamine with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature. The product is obtained in high yield and purity by crystallization from a suitable solvent.

Scientific Research Applications

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is widely used in scientific research as a cell viability indicator. It is used in the MTT assay, which is a colorimetric assay that measures the reduction of N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide to formazan by mitochondrial enzymes in living cells. The assay is used to determine cell viability, proliferation, and cytotoxicity. N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is also used as a substrate for the measurement of mitochondrial respiration and ATP production. Additionally, N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is used in the screening of potential anticancer drugs.

properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3S2/c1-8-12(22-9(2)18-8)7-17-23(19,20)11-5-3-10(4-6-11)21-13(14,15)16/h3-6,17H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMUAEWPWNKLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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